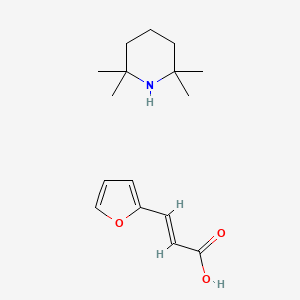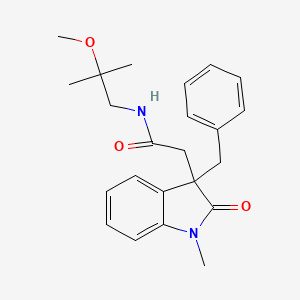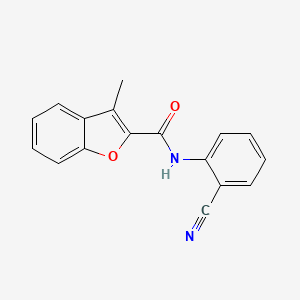
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been the subject of various studies in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is complex and not fully understood. However, studies have shown that this compound has the ability to bind to proteins and enzymes, thereby affecting their activity. It has also been shown to inhibit the activity of certain enzymes and proteins, making it a potential drug candidate.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from damage. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) in lab experiments is its unique properties. This compound has been shown to have a high binding affinity for proteins and enzymes, making it a useful tool for studying their activity. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Direcciones Futuras
There are many future directions for research involving 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1). Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with proteins and enzymes.
2. Development of new drugs based on the properties of this compound, including its antioxidant and anti-inflammatory properties.
3. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
4. Development of new synthesis methods for this compound, which could make it more cost-effective for research labs.
In conclusion, 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is a unique chemical compound that has been the subject of various scientific studies. This compound has many potential applications in the fields of chemistry, biochemistry, and pharmacology, and there are many future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) involves the reaction of 3-(2-furyl)acrylic acid with 2,2,6,6-tetramethylpiperidine in a 1:1 ratio. This reaction can be carried out using various methods, including refluxing and stirring.
Aplicaciones Científicas De Investigación
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) has been widely used in scientific research due to its unique properties. This compound has been used in various studies related to chemistry, biochemistry, and pharmacology. Some of the areas of research where this compound has been used include drug discovery, enzyme inhibition, and protein binding studies.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C7H6O3/c1-8(2)6-5-7-9(3,4)10-8;8-7(9)4-3-6-2-1-5-10-6/h10H,5-7H2,1-4H3;1-5H,(H,8,9)/b;4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYZPLOLWPIBD-SCBDLNNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C.C1=COC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC(N1)(C)C)C.C1=COC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-4-methyl-3-{2-[(4-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336064.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5336065.png)

![1'-(1,3-benzoxazol-2-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5336100.png)
![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5336111.png)

![(4aS*,8aR*)-6-(2-methyl-3-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5336122.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5336130.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)
![N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
